OC(=O)c1cccnc1Oc2ccc(F)cc2
. This indicates the presence of a fluorophenoxy group attached to a nicotinic acid molecule . SDZUYDOXBXHDCE-UHFFFAOYSA-N
. Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: